5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid
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Overview
Description
5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a (4-methylphenyl)methoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 4-methylphenol.
Etherification: The 4-methylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which then undergoes nucleophilic substitution with 2-chloropyridine to form 5-[(4-Methylphenyl)methoxy]pyridine.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 2-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl group on the phenyl ring can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid
- 3-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid
- 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carboxylic acid
Uniqueness
5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[(4-methylphenyl)methoxy]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)9-18-12-6-7-13(14(16)17)15-8-12/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBKYQXPTQDQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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